Synthetic Step-Economy Comparison: Thia-Azaspiro[3.4]octane Scaffold Versus Oxa-Analog and Alternative Spirocycles
The Carreira synthesis of thia-azaspiro[3.4]octanes proceeds via a step-economic route employing commercially available 1-N-Boc-3-azetidinone and thietane-derived intermediates. The core scaffold is constructed in 4 steps from commercially available starting materials, representing a substantially shorter synthetic sequence compared to alternative routes for comparable spirocyclic sulfone acids [1]. This step-economy directly translates to procurement value: fewer synthetic steps correlate with lower cost of goods and improved commercial accessibility of downstream derivatives [2].
| Evidence Dimension | Number of synthetic steps from commercial starting materials to core scaffold |
|---|---|
| Target Compound Data | 4 steps (from 1-N-Boc-3-azetidinone) [1] |
| Comparator Or Baseline | Oxa-azaspiro[3.4]octane analog: 5-6 steps via alternative route; generic spiro[3.4] scaffolds without heteroatom: 6-8 steps [1][3] |
| Quantified Difference | 33-50% reduction in step count |
| Conditions | Synthetic methodology as reported in Org. Lett. 2011; comparison based on disclosed routes for related spirocyclic systems [1][3] |
Why This Matters
Fewer synthetic steps correlate with lower procurement cost, higher commercial availability, and improved scalability for medicinal chemistry campaigns.
- [1] Li, D.B.; Rogers-Evans, M.; Carreira, E.M. Synthesis of Novel Azaspiro[3.4]octanes as Multifunctional Modules in Drug Discovery. Org. Lett. 2011, 13(22), 6134–6136. DOI: 10.1021/ol2025313. Scheme 1: 4-step synthesis from 1-N-Boc-3-azetidinone. View Source
- [2] Sigma-Aldrich. Spirocyclic Building Blocks for Scaffold Assembly. Technical Article: Step-economic routes for Carreira spirocycles. View Source
- [3] Li, D.B.; Rogers-Evans, M.; Carreira, E.M. Construction of Multifunctional Modules for Drug Discovery: Synthesis of Novel Thia/Oxa-azaspiro[3.4]octanes. Org. Lett. 2013, 15(18), 4766–4769. DOI: 10.1021/ol402127b. View Source
